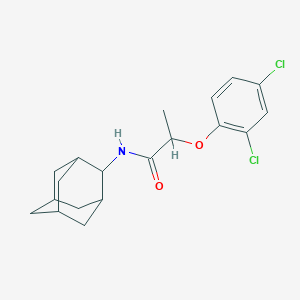![molecular formula C13H20O4 B4989878 bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
bicyclo[3.3.1]nonane-2,6-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.3.1]nonane-2,6-diyl diacetate is a chemical compound used in scientific research. It is a bicyclic organic compound that has been synthesized and studied for its potential applications in various fields.3.1]nonane-2,6-diyl diacetate.
Mecanismo De Acción
The mechanism of action of bicyclo[3.3.1]nonane-2,6-diyl diacetate is not fully understood. However, it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. These interactions can lead to changes in the conformation and activity of the target molecule.
Biochemical and Physiological Effects:
Bicyclo[3.3.1]nonane-2,6-diyl diacetate has been studied for its biochemical and physiological effects. It has been shown to have low toxicity and is relatively stable under physiological conditions. It has also been shown to have potential anti-inflammatory and antioxidant activity. Additionally, it has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its unique chemical structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo[3.3.1]nonane-2,6-diyl diacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity and high stability under physiological conditions. However, it can be difficult to handle due to its high reactivity towards certain functional groups. Additionally, its potential biological activity may make it difficult to use as a control in experiments.
Direcciones Futuras
There are several future directions for the study of bicyclo[3.3.1]nonane-2,6-diyl diacetate. One direction is the synthesis of novel organic compounds with potential biological activity. Another direction is the study of its potential use as a drug delivery vehicle. Additionally, further studies on its mechanism of action and potential biochemical and physiological effects are needed. Finally, the development of new synthetic methods for bicyclo[3.3.1]nonane-2,6-diyl diacetate and its derivatives may lead to new applications in various fields.
Métodos De Síntesis
Bicyclo[3.3.1]nonane-2,6-diyl diacetate can be synthesized through a series of chemical reactions. The starting material is bicyclo[3.3.1]nonane, which undergoes a Diels-Alder reaction with maleic anhydride to form a bicyclic intermediate. This intermediate is then treated with acetic anhydride to yield bicyclo[3.3.1]nonane-2,6-diyl diacetate. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonane-2,6-diyl diacetate has been studied for its potential applications in various fields. It has been used as a building block for the synthesis of novel organic compounds with potential biological activity. It has also been studied as a potential drug delivery vehicle due to its unique chemical structure. Additionally, bicyclo[3.3.1]nonane-2,6-diyl diacetate has been used as a starting material for the synthesis of materials with potential applications in the field of materials science.
Propiedades
IUPAC Name |
(6-acetyloxy-2-bicyclo[3.3.1]nonanyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-8(14)16-12-5-3-11-7-10(12)4-6-13(11)17-9(2)15/h10-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYSVMZPWITXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2CC1CCC2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diacetoxybicyclo[3.3.1]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)


![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)


![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)

![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)

![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)